molecular formula C12H16ClNO · HCl B1163378 4-chloro Pentedrone (hydrochloride)

4-chloro Pentedrone (hydrochloride)

Cat. No. B1163378
M. Wt: 262.2
InChI Key: DRXLZCKWWCGXRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro Pentedrone (hydrochloride) is an analytical reference standard that is structurally categorized as a cathinone. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.

Scientific Research Applications

  • Chemical Analysis and Identification :

    • Maheux and Copeland (2012) synthesized reference materials for buphedrone and pentedrone, two new designer drugs, to confirm their identities. They provided complete characterization using various techniques such as FTIR, FT-Raman, NMR, GC/MS, and ESI-HRMS (Maheux & Copeland, 2012).
    • Westphal et al. (2012) presented mass spectrometric, nuclear magnetic resonance spectroscopic, and infrared spectroscopic data of pentedrone and its methylenedioxy analog pentylone. The study also identified typical cathinone synthesis by-products (Westphal et al., 2012).
  • Synthesis and Structural Analysis :

    • Trzybiński et al. (2013) discussed the application of single-crystal X-ray diffraction analysis in forensic analysis, demonstrating its effectiveness in identifying designer drugs, including metaphedrone and pentedrone hydrochlorides. This technique enables the determination of crystalline samples with full assurance about their identity (Trzybiński et al., 2013).
  • Toxicological Studies :

    • Valente et al. (2016) assessed the toxicity of cathinones including pentedrone in primary rat hepatocytes (PRH) and HepaRG cells. The study highlighted the variability in vitro hepatotoxic effects among different cathinones, with oxidative stress and mitochondrial dysfunction playing roles in cathinone-induced hepatic injury (Valente et al., 2016).
    • Javadi-Paydar et al. (2017) compared the locomotor and thermoregulatory effects of pentedrone, pentylone, and methylone in rats. The study supports the inference that second-generation cathinones pentylone and pentedrone have greater abuse liability compared to methylone (Javadi-Paydar et al., 2017).
  • Metabolism and Enantioselectivity :

    • Silva et al. (2020) analyzed the enantioselectivity on the permeability of synthetic cathinones, including pentedrone, through the intestinal barrier using the Caco-2 cell line. The study discovered enantioselectivity in drug permeability for this class of drugs (Silva et al., 2020).

properties

Product Name

4-chloro Pentedrone (hydrochloride)

Molecular Formula

C12H16ClNO · HCl

Molecular Weight

262.2

InChI

InChI=1S/C12H16ClNO.ClH/c1-3-4-11(14-2)12(15)9-5-7-10(13)8-6-9;/h5-8,11,14H,3-4H2,1-2H3;1H

InChI Key

DRXLZCKWWCGXRT-UHFFFAOYSA-N

SMILES

O=C(C(NC)CCC)C1=CC=C(Cl)C=C1.Cl

synonyms

4-CPD; 4-chloro-α-methylamino-Pentiophenone; 4-chloro-α-methylamino-Valerophenone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro Pentedrone (hydrochloride)
Reactant of Route 2
Reactant of Route 2
4-chloro Pentedrone (hydrochloride)
Reactant of Route 3
Reactant of Route 3
4-chloro Pentedrone (hydrochloride)
Reactant of Route 4
Reactant of Route 4
4-chloro Pentedrone (hydrochloride)
Reactant of Route 5
4-chloro Pentedrone (hydrochloride)
Reactant of Route 6
4-chloro Pentedrone (hydrochloride)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.